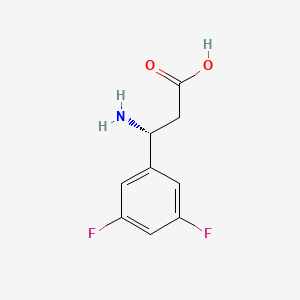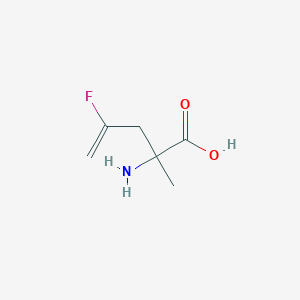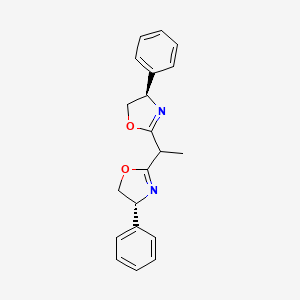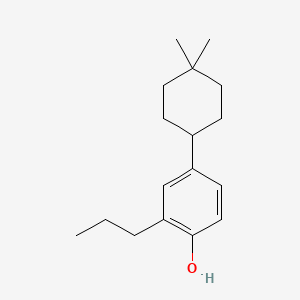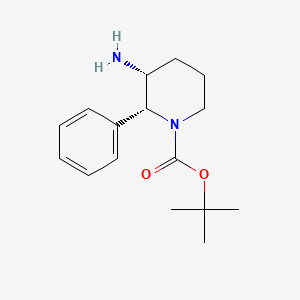
Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an amino group and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate from commercially available starting materials.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods: Industrial production of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share structural similarities with (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate and are used in the synthesis of bioactive molecules.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and similar synthetic applications.
Uniqueness: (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amino and phenyl groups on the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
tert-butyl (2R,3R)-3-amino-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m1/s1 |
Clave InChI |
GQOAORJRRSLOQA-ZIAGYGMSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





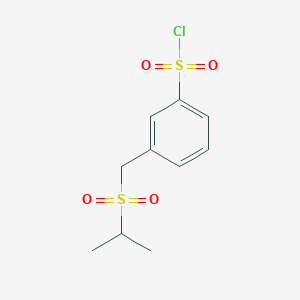
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
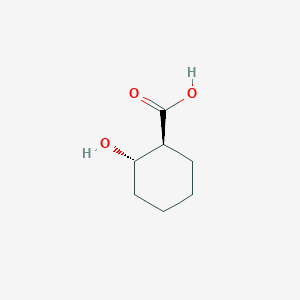
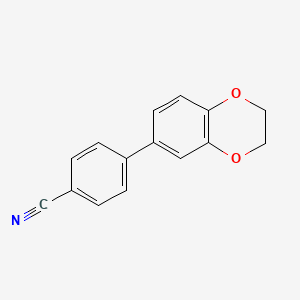
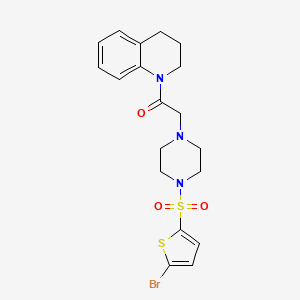

![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
